matrigel
説明
Biological Source and Isolation from Engelbreth-Holm-Swarm (EHS) Mouse Sarcoma
Matrigel is a solubilized basement membrane matrix derived from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, a tumor rich in extracellular matrix (ECM) proteins. The EHS tumor, initially classified as a poorly differentiated chondrosarcoma, secretes a laminin- and collagen IV-rich matrix that closely resembles mammalian basement membranes. Isolation begins with homogenizing the tumor tissue, followed by repeated saline washes to remove cellular debris and soluble proteins. The remaining insoluble ECM is extracted using chaotropic agents such as 2 M urea or 1 M guanidine hydrochloride, which solubilize structural proteins while preserving their biochemical activity. After dialysis to remove salts, the extract forms a gel at physiological temperatures (37°C) due to the spontaneous polymerization of laminin and collagen IV networks.
Structural Protein Components: Laminin, Collagen IV, and Entactin/Nidogen Networks
This compound’s primary structural components include laminin (∼60%), collagen type IV (∼30%), and entactin/nidogen (∼8%), which collectively form a scaffold mimicking native basement membranes. Laminin, a trimeric glycoprotein, mediates cell adhesion through interactions with integrins and dystroglycans, while collagen IV provides tensile strength via its triple-helical structure. Entactin/nidogen bridges laminin and collagen IV, stabilizing the matrix. Minor constituents include heparan sulfate proteoglycans (e.g., perlecan), which regulate growth factor binding and cell signaling. Proteomic analyses have identified over 1,800 unique proteins in this compound, including intracellular proteins from the EHS tumor cells, though these represent <2% of the total protein content.
Table 1: Major Structural Proteins in this compound
| Protein | Abundance | Function |
|---|---|---|
| Laminin | 60% | Cell adhesion, differentiation |
| Collagen IV | 30% | Structural support, matrix integrity |
| Entactin/Nidogen | 8% | Cross-links laminin and collagen IV |
Growth Factor Profiles: TGF-β, EGF, IGF-1, and VEGF Variability Across Batches
This compound contains residual growth factors from the EHS tumor, including transforming growth factor-beta (TGF-β), epidermal growth factor (EGF), insulin-like growth factor-1 (IGF-1), and vascular endothelial growth factor (VEGF). Concentrations vary significantly between batches due to differences in tumor harvesting and purification. For example, TGF-β levels range from 1.7–5.0 ng/mL, while EGF and IGF-1 exhibit 10–20% batch-to-batch variability. Growth Factor Reduced (GFR) this compound, processed to lower growth factor content, still retains TGF-β due to its binding to collagen IV. Proteomic studies have identified discrepancies in growth factor detection across batches; for instance, fibroblast growth factor-2 (FGF-2) was absent in some lots but present at 0.5–2.0 ng/mL in others.
Table 2: Growth Factor Variability in Standard vs. GFR this compound
| Growth Factor | Standard this compound (ng/mL) | GFR this compound (ng/mL) |
|---|---|---|
| TGF-β | 1.7–5.0 | 0.8–2.5 |
| EGF | 0.5–1.2 | Not detected |
| IGF-1 | 0.3–0.9 | 0.1–0.3 |
Batch-to-Batch Heterogeneity in Proteomic and Biochemical Composition
This compound’s composition varies substantially between production batches, impacting experimental reproducibility. Proteomic analyses reveal that only 53% of proteins are consistent across batches, with 1,400–1,800 unique proteins identified per lot. For example, laminin isoforms (e.g., laminin-111 vs. laminin-511) and collagen IV α-chain ratios differ, altering matrix stiffness and pore size. Mechanical properties also fluctuate: elastic modulus ranges from 400–840 Pa depending on batch-specific protein concentrations. These variations arise from differences in tumor growth conditions (e.g., mouse strain, diet) and extraction protocols. A 2021 study demonstrated that this compound batches with higher laminin content enhanced organoid formation efficiency by 40% compared to collagen IV-rich batches.
Table 3: Proteomic Variability in this compound Batches
| Batch Component | Variability Range | Functional Impact |
|---|---|---|
| Laminin Isoforms | 10–15% | Alters cell differentiation pathways |
| Collagen IV α-chains | 5–20% | Modifies matrix stiffness |
| Growth Factors | 10–30% | Affects angiogenesis and proliferation |
特性
CAS番号 |
119978-18-6 |
|---|---|
分子式 |
C14H20N6O2 |
製品の起源 |
United States |
科学的研究の応用
Cell Culture and Differentiation
Matrigel is widely used as a substrate for 3D cell culture , allowing cells to grow in a more physiologically relevant environment. This application is particularly significant for:
- Stem Cell Research : this compound supports the growth and differentiation of neural stem cells into neurons and glial cells. Studies have shown that neural stem cells cultured in this compound exhibit higher survival rates and better differentiation compared to other substrates .
- Organoid Cultures : Researchers utilize this compound to create organoids that mimic the structure and function of organs. For instance, intestinal stem cells embedded in this compound can self-organize into 3D crypt-villus structures .
Cancer Research
This compound is instrumental in studying tumor biology and drug responses:
- Tumor Models : Various cancer types, including breast and ovarian cancers, are studied using this compound-based models. These models help researchers understand tumor growth dynamics and test therapeutic agents effectively .
- Drug Screening : Tumor spheroids grown in this compound enable high-throughput screening of anti-cancer drugs, facilitating the identification of compounds that inhibit tumor growth or enhance treatment efficacy .
Tissue Engineering and Regenerative Medicine
This compound has promising applications in tissue engineering:
- Wound Healing : Preliminary studies suggest that this compound can accelerate wound healing by promoting angiogenesis and tissue regeneration .
- Functional Tissue Replacement : Research indicates that differentiated cells cultured on this compound can be transplanted into animal models to restore tissue function, such as pancreatic acinar cells reducing blood sugar levels in diabetic mice .
Comparative Data on Applications
Case Study 1: Neural Stem Cells
In a study involving neural stem cells derived from newborn rats, researchers transplanted these cells with this compound into injured spinal cords. The results showed significant cell survival and differentiation into neuronal lineages, leading to improved locomotion in animal models . This highlights this compound's potential as a scaffold material for neural regeneration.
Case Study 2: Ovarian Cancer Models
A recent investigation utilized patient-derived tumor xenografts embedded in this compound to study chemotherapy responses. The findings indicated that these models closely recapitulated patient responses to treatment, underscoring the utility of this compound in preclinical cancer research .
類似化合物との比較
Comparison with Similar Compounds
Recombinant Human Proteins (Laminin-511, Laminin-521, Vitronectin)
Performance in hiPSC Culture:
- Studies demonstrate that recombinant laminin-511, laminin-521, and vitronectin support human induced pluripotent stem cell (hiPSC) maintenance and differentiation comparably to Matrigel. For example, hiPSCs cultured on these coatings retained high expression of pluripotency markers (NANOG, POU5F1) and differentiated into podocyte-like cells with similar efficiency (85–99% NANOG-positive cells) .
Advantages:
- Defined Composition: Reduced variability compared to this compound’s complex proteome (>1,850 proteins) .
- Animal-Free: Suitable for clinical applications, avoiding immunogenic epitopes like N-glycolylneuraminic acid .
Limitations:
- Cost: Recombinant proteins (e.g., laminin-521) are often more expensive than this compound .
- Narrower Functionality: Single proteins may lack synergistic effects of this compound’s multi-component matrix, necessitating protocol adjustments for specific cell types .
Fibroblast-Derived ECM
Performance:
- Human neonatal dermal fibroblast-derived ECM supports hiPSC proliferation and differentiation into podocyte-like cells with efficacy matching this compound. Synaptopodin and WT1 expression (podocyte markers) were equivalent across coatings .
- Fibroblast-ECM also enabled embryoid body (EB) formation with TUJ1 (ectoderm), SMA (mesoderm), and AFP (endoderm) markers comparable to this compound .
Advantages:
- Low Cost: ~50–70% cheaper than commercial recombinant coatings .
- Human-Specific: Reduces xenogeneic risks and enhances translational relevance .
Limitations:
- Labor-Intensive: Requires in-house production and quality control .
- Variable Composition: Despite functional equivalence, ECM protein ratios may differ between batches .
Commercial Alternatives (Cultrex, Geltrex)
Performance:
- Cultrex and Geltrex (this compound analogs) show similar efficacy in angiogenesis assays and organoid culture but share this compound’s drawbacks, including batch variability and animal-derived components .
- Growth factor-reduced this compound is preferred for studies requiring minimized signaling interference .
Advantages:
Limitations:
- Animal Origin: Unsuitable for clinical use .
準備方法
Origins and Extraction Methodology
This compound was first isolated in the 1980s through urea or guanidine extraction of EHS tumors, followed by dialysis to remove chaotropic agents. The insoluble fraction retained laminin, collagen IV, entactin, and heparan sulfate proteoglycans, forming a thermo-reversible hydrogel that solidifies at 37°C. Early batches exhibited variability due to tumor source age; this compound from younger mice induced stronger angiogenic responses compared to older counterparts. Modern production involves pathogen-free EHS tumors to minimize batch-to-batch variability, though residual growth factors like TGF-β and FGF persist.
Biochemical and Physical Properties
This compound’s protein concentration typically ranges from 8–12 mg/mL, with viscosity dependent on temperature and dilution. Undiluted this compound forms a firm gel within 30 minutes at 37°C, while diluted preparations (e.g., 1:3 in basal media) require longer polymerization times. Electrophoretic analyses reveal dominant bands at 220 kDa (laminin) and 25 kDa (entactin), with trace amounts of RNA and DNA remaining post-dialysis.
Standard Preparation Protocols
Thawing and Aliquoting
This compound must be thawed at 4°C for 12–24 hours to prevent premature gelation. Rapid thawing at room temperature or 37°C denatures proteins and compromises matrix integrity. For long-term storage, aliquoting into pre-chilled tubes (0.5–1 mL) at -80°C is recommended. Critical steps include:
Table 1: Aliquoting Guidelines for Common Vessel Sizes
| Vessel Type | Volume per Well | Total this compound Required (Undiluted) |
|---|---|---|
| 96-well plate | 50 µL | 4.8 mL |
| 24-well plate | 100 µL | 2.4 mL |
| 10 cm dish | 6 mL | 6 mL |
| T-75 flask | 6 mL | 6 mL |
Dilution and Coating Procedures
Dilution factors vary by application:
-
Organoid cultures : 7 mg/mL in DMEM, incubated at 37°C for 30 minutes to form domes.
-
3D cell embedding : 5 mg/mL in ice-cold media, mixed with cells before gelation.
-
Osteogenic assays : 1:3 dilution in serum-free DMEM, coated for 4 hours at 37°C.
Post-coating, plates are incubated at room temperature for 1 hour or stored at 4°C for ≤1 week. Adding phosphate-buffered saline (PBS) post-gelation prevents drying without disrupting the matrix.
Application-Specific Modifications
3D Cell Culture Systems
Corning’s embedded protocol for MDCK cells involves:
Organoid and Spheroid Cultures
Dome formation assays require pre-incubating TC-treated plates overnight at 37°C. This compound (7 mg/mL) is pipetted into 50 µL droplets, overlaid with 750 µL media, and maintained for 7 days. This method supports intestinal and cerebral organoids with >90% viability.
Osteogenic Differentiation
Canine adipose-derived mesenchymal stem cells (Ad-MSCs) mixed with this compound and β-tricalcium phosphate (β-TCP) showed 2.5-fold higher alkaline phosphatase (ALP) activity versus collagen controls. Optimal preparation includes:
-
This compound diluted 1:3 in osteogenic medium.
-
30-minute incubation at 4°C before combining with β-TCP.
Quality Control and Troubleshooting
Gelation Consistency
Batch variability remains a challenge, necessitating lot-specific validation. Key parameters:
Contamination Risks
Endotoxin levels are typically <1.0 EU/mL, but fungal contamination occurs if thawed this compound is stored >1 week at 4°C.
Table 2: Troubleshooting Common Preparation Issues
| Issue | Cause | Solution |
|---|---|---|
| Partial gelation | Inconsistent temperature | Pre-chill all tools to 4°C |
| Cell detachment | Insufficient coating time | Extend incubation to 2 hours |
| Cloudy appearance | Microbial contamination | Discard batch; test new aliquot |
Q & A
Q. What are the standard protocols for preparing and handling Matrigel in 3D cell culture experiments?
this compound must be thawed at 4°C overnight to avoid premature polymerization. For angiogenesis assays, dilute this compound (8–12 mg/mL) in cold serum-free medium and polymerize at 37°C for 30–60 minutes. Maintain sterility to prevent contamination, and pre-chill pipette tips to avoid gelation during handling .
Q. How can researchers optimize this compound concentration for organoid formation?
Titrate this compound concentrations (2–8 mg/mL) based on organoid type. For example, intestinal organoids require 4–6 mg/mL for structural integrity, while mammary organoids may need higher concentrations. Validate viability using live/dead staining and adjust based on morphological outcomes .
Q. What are the primary limitations of this compound in extracellular matrix (ECM) studies?
this compound’s tumor-derived composition introduces batch variability and xenogenic contaminants (e.g., murine growth factors), which can skew proteomic analyses. Pre-clearing samples via centrifugation or using ECM-depleted organoid models mitigates interference .
Advanced Research Questions
Q. How does this compound concentration biphasically influence cancer cell migration in microfluidic assays?
At low concentrations (2–4 mg/mL), this compound enhances migration by providing adhesion support and growth factor retention. At high concentrations (>6 mg/mL), excessive cross-linking reduces migration speed by 30–50%, as observed in H1299 lung adenocarcinoma models (Table 1) .
Table 1: this compound Concentration vs. Migration Speed in H1299 Cells
| This compound (mg/mL) | Migration Speed (µm/h) | Phenotype |
|---|---|---|
| 2 | 15.2 ± 1.8 | Lobopodial |
| 4 | 12.7 ± 1.5 | Mesenchymal |
| 6 | 7.3 ± 0.9 | Amoeboid |
Q. What experimental strategies address proteomic interference from this compound in organoid studies?
- Sample Preparation: Use SDS-PAGE to separate organoid-specific proteins from this compound contaminants (e.g., laminin-111).
- Alternative Matrices: Test synthetic hydrogels (e.g., PEG-based) or decellularized ECM to reduce background noise .
- Data Normalization: Apply spectral counting correction to exclude peptides shared between this compound and organoid proteins .
Q. How can researchers reconcile contradictory results in angiogenesis assays using this compound?
Discrepancies often arise from endothelial cell (EC) sources or this compound batch effects. Standardize assays by:
- Using early-passage HUVECs (≤ passage 5) to maintain responsiveness.
- Including internal controls (e.g., VEGF-treated wells) to normalize inter-experiment variability .
Q. What methodologies improve reproducibility in 3D morphogenesis assays with this compound?
Q. How do integrin-blocking antibodies alter cell migration dynamics in this compound-collagen composites?
Anti-β1 integrin antibodies shift migration from mesenchymal/lobopodial to amoeboid modes, reducing speed by 40% in collagen-Matrigel scaffolds. Combine time-lapse microscopy with traction force microscopy to quantify phenotype transitions .
Methodological Best Practices
- Batch Validation: Perform functional assays (e.g., sprouting assays) with new this compound lots to confirm bioactivity .
- Ethical Considerations: Use ECM alternatives for therapeutic organoid models to avoid xenogenic contamination risks .
For further guidance on experimental design, refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
